

In-vitro characterization of 5-Aminoadamantan-2-ol;hydrochloride

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An In-Depth Technical Guide to the In-Vitro Characterization of 5-Aminoadamantan-2-ol Hydrochloride

Disclaimer: 5-Aminoadamantan-2-ol hydrochloride is recognized primarily as an impurity and degradation product of Amantadine hydrochloride. As such, extensive public-domain data on its specific in-vitro characterization is limited. This guide therefore presents a projected in-vitro characterization profile, leveraging established methodologies and representative data from structurally and pharmacologically related adamantane derivatives, namely Amantadine and the well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist, Memantine.[1][2][3] The experimental protocols and data herein serve as a comprehensive template for the scientific investigation of this compound.

Executive Summary

This document outlines a proposed framework for the comprehensive in-vitro characterization of 5-Aminoadamantan-2-ol hydrochloride. Based on its structural similarity to known NMDA receptor antagonists, the core of this characterization focuses on determining its binding affinity, functional antagonism at the NMDA receptor, and its impact on neuronal cell viability. The methodologies provided include radioligand binding assays, whole-cell patch-clamp electrophysiology, and cell-based functional assays. This guide is intended for researchers and scientists in drug development and neuroscience, providing a robust foundation for investigating the pharmacological profile of this and similar adamantane compounds.



Proposed Pharmacological Profile: Data Presentation

The following tables summarize the anticipated quantitative data from key in-vitro experiments. The values are hypothetical and representative of what might be expected from an uncompetitive NMDA receptor antagonist of the adamantane class.

Table 1: NMDA Receptor Binding Affinity

Radioligand	Target	Assay Type	Κι (μΜ)	n	
[³ H]MK-801	NMDA Receptor Ion Channel	Radioligand Displacement	5.2 ± 0.8	3	
[³H]Glutamate	NMDA Receptor Agonist Site	Radioligand Displacement	> 100	3	
[³ H]Glycine	NMDA Receptor Co-agonist Site	Radioligand Displacement	> 100	3	
K _i : Inhibitory constant; n: number of independent experiments.					

Table 2: Functional Antagonism and Cellular Effects



Assay Type	Cell Line / Preparation	Endpoint	IC50 (µM)	Max. Inhibition (%)	n
Whole-Cell Patch Clamp	HEK293 expressing NR1/NR2B	Inhibition of NMDA- evoked currents	12.5 ± 2.1	95 ± 4	4
Calcium Flux Assay	Primary Cortical Neurons	Inhibition of Glutamate/Gl ycine-induced Ca ²⁺ influx	18.3 ± 3.5	92 ± 6	3
MTT Cytotoxicity Assay	SH-SY5Y Neuroblasto ma Cells	Cell Viability (48h exposure)	> 200	Not Applicable	3
IC50: Half-maximal inhibitory concentration; MTT: 3-(4,5-dimethylthiaz ol-2-yl)-2,5-diphenyltetra zolium bromide.					

Experimental Protocols Radioligand Binding Assay for NMDA Receptor Channel Site

Objective: To determine the binding affinity of 5-Aminoadamantan-2-ol hydrochloride to the ion channel site of the NMDA receptor using [3H]MK-801.[4]

Methodology:



- Membrane Preparation: Rat cortical brain tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in assay buffer. Protein concentration is determined using a Bradford assay.
- Assay Conditions: In a 96-well plate, 50 µg of membrane protein is incubated with 2 nM [3H]MK-801 in the presence of 100 µM glutamate and 30 µM glycine to ensure receptor activation.
- Compound Incubation: 5-Aminoadamantan-2-ol hydrochloride is added at concentrations ranging from 10 nM to 1 mM.
- Incubation: The mixture is incubated for 2 hours at room temperature to reach equilibrium.
- Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters are washed three times with ice-cold buffer to remove unbound radioligand.
- Quantification: Filters are placed in scintillation vials with scintillation cocktail, and radioactivity is counted using a liquid scintillation counter.
- Data Analysis: Non-specific binding is determined in the presence of 10 μM non-radiolabeled MK-801. Specific binding is calculated by subtracting non-specific from total binding. IC₅₀ values are determined by non-linear regression, and K_i values are calculated using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To functionally characterize the inhibitory effect and voltage dependency of 5-Aminoadamantan-2-ol hydrochloride on NMDA receptor-mediated currents.[5][6][7]

Methodology:

- Cell Culture: HEK293 cells stably expressing human NMDA receptor subunits (e.g., NR1/NR2B) are cultured on glass coverslips.
- Recording Setup: Coverslips are transferred to a recording chamber on an inverted microscope stage and continuously perfused with an external solution.[7]



- Pipette and Solutions: Borosilicate glass pipettes are pulled to a resistance of 4-7 MΩ and filled with an internal solution. The external solution contains standard physiological ion concentrations, with Mg²+ present to assess voltage-dependent block.[8][9]
- Whole-Cell Configuration: A gigaseal is formed between the pipette and a target cell, followed by membrane rupture to achieve the whole-cell configuration.
- Current Recording: Cells are voltage-clamped at -70 mV. NMDA receptor-mediated currents are evoked by brief application of 100 μM glutamate and 20 μM glycine.
- Compound Application: After establishing a stable baseline current, 5-Aminoadamantan-2-ol hydrochloride is applied at various concentrations via the perfusion system, and the evoked currents are recorded.
- Data Analysis: The peak amplitude of the NMDA-evoked current is measured before and after compound application. The percentage of inhibition is calculated for each concentration to determine the IC₅₀ value. Voltage-dependency is assessed by measuring inhibition at different holding potentials (e.g., -70 mV, -40 mV).

Calcium Flux Functional Assay

Objective: To measure the functional antagonism of 5-Aminoadamantan-2-ol hydrochloride on NMDA receptor-mediated calcium influx in a cell-based, high-throughput format.[10][11]

Methodology:

- Cell Plating: Primary cortical neurons or HEK293-NR1/NR2A cells are seeded into 384-well black-walled, clear-bottom plates.[10][11]
- Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 6) in assay buffer for 1-2 hours at 37°C.[11]
- Compound Pre-incubation: The dye is removed, and cells are washed. Assay buffer containing various concentrations of 5-Aminoadamantan-2-ol hydrochloride is added, and the plate is incubated for 15-30 minutes.

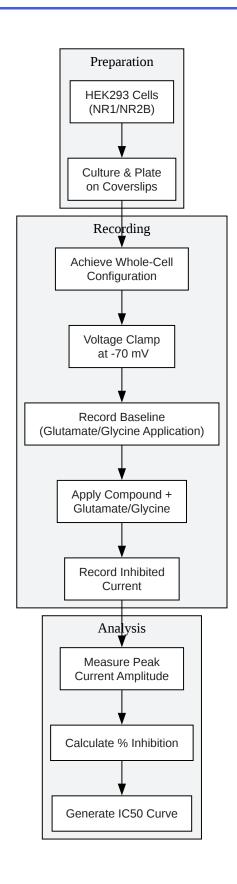


- Receptor Activation and Measurement: The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR, FDSS). A baseline fluorescence reading is taken before the automated addition of an agonist solution (100 μM glutamate and 30 μM glycine).
- Data Acquisition: Fluorescence intensity is monitored in real-time immediately following agonist addition to measure the peak calcium influx.
- Data Analysis: The increase in fluorescence intensity is normalized to the baseline. The inhibitory effect of the compound is calculated relative to the response in vehicle-treated control wells. An IC₅₀ curve is generated using non-linear regression.

Mandatory Visualizations

The following diagrams illustrate key workflows and the proposed mechanism of action for 5-Aminoadamantan-2-ol hydrochloride.

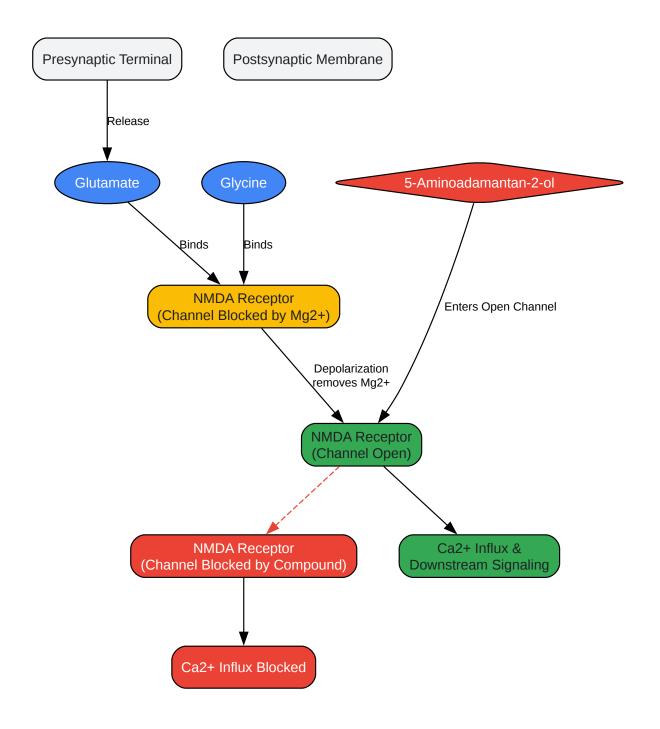




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Caption: Workflow for Whole-Cell Patch-Clamp Electrophysiology.





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Caption: Proposed Mechanism: Uncompetitive Antagonism of the NMDA Receptor.



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